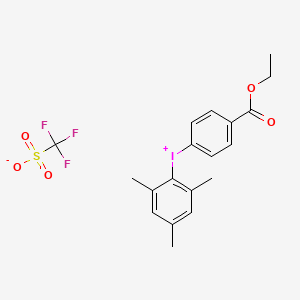
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. It is a diaryliodonium salt, which is a class of compounds that have gained significant attention due to their versatility as electrophilic arylation reagents. These compounds are particularly useful in facilitating various organic transformations under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of iodoarenes with suitable oxidants to form the iodonium ion, followed by ligand exchange with an arene. A practical continuous-flow design has been developed for the safe and scalable synthesis of diaryliodonium triflates, allowing for the transformation of a wide array of electron-rich to electron-deficient arenes into their respective diaryliodonium salts .
Industrial Production Methods
Industrial production methods for diaryliodonium salts, including this compound, often involve the use of continuous-flow reactors. These reactors provide a controlled environment for the reaction, ensuring consistent product quality and scalability. The use of continuous-flow technology also enhances safety by minimizing the handling of hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: This compound can act as an electrophilic aryl source, facilitating the substitution of aromatic rings.
Oxidation and Reduction: As a hypervalent iodine compound, it can participate in oxidation-reduction reactions, often serving as an oxidizing agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium and copper complexes, which help achieve higher oxidation states and facilitate the desired transformations under milder conditions .
Major Products
The major products formed from reactions involving this compound include a variety of arylated compounds, such as sulfides, ethers, amines, esters, and nitro compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an electrophilic arylation reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of new pharmaceuticals, particularly in the synthesis of arylated drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce aryl groups into various substrates.
Biological Studies: The compound is utilized in the modification of biomolecules, enabling the study of biological processes and the development of new diagnostic tools
Wirkmechanismus
The mechanism of action of (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate involves the formation of an iodonium ion, which acts as a strong electrophile. This electrophilic species can then react with nucleophiles, facilitating the transfer of the aryl group to the nucleophile. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but with a methyl group instead of an ethoxycarbonyl group.
Diphenyliodonium trifluoromethanesulfonate: Another diaryliodonium salt with two phenyl groups instead of a mesityl and an ethoxycarbonylphenyl group.
Uniqueness
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to the presence of both an ethoxycarbonyl group and a mesityl group. This combination provides distinct reactivity and selectivity in organic transformations, making it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C19H20F3IO5S |
|---|---|
Molekulargewicht |
544.3 g/mol |
IUPAC-Name |
(4-ethoxycarbonylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H20IO2.CHF3O3S/c1-5-21-18(20)15-6-8-16(9-7-15)19-17-13(3)10-12(2)11-14(17)4;2-1(3,4)8(5,6)7/h6-11H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
SQKODXFCGDTAKK-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


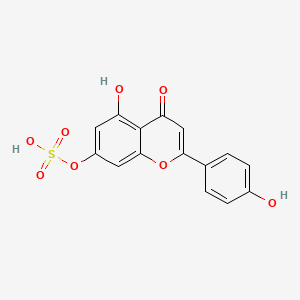
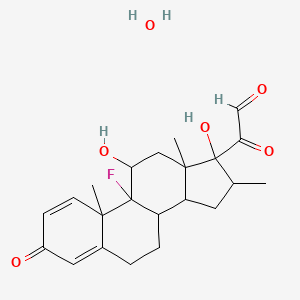

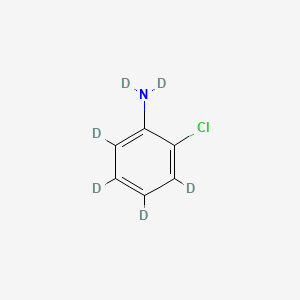
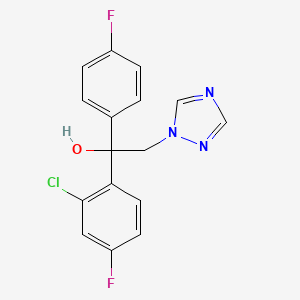
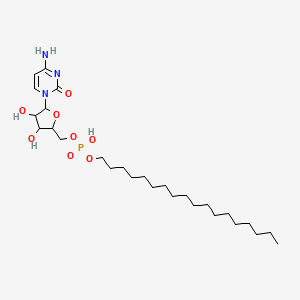
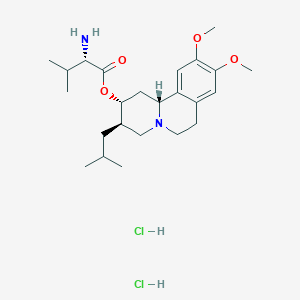
![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)

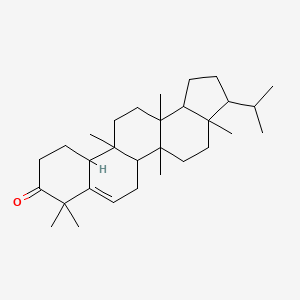
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)
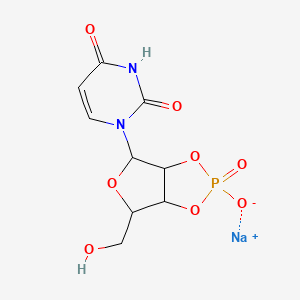
![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)
